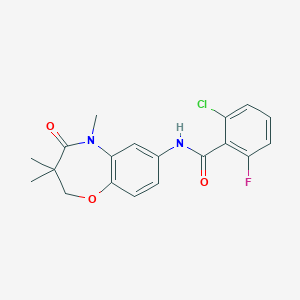

2-chloro-6-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide

Description

Properties

IUPAC Name |

2-chloro-6-fluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN2O3/c1-19(2)10-26-15-8-7-11(9-14(15)23(3)18(19)25)22-17(24)16-12(20)5-4-6-13(16)21/h4-9H,10H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGGYFOHRDVMBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F)N(C1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this benzoxazepine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoxazepine ring system.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the oxidation state of the benzoxazepine ring system .

Scientific Research Applications

2-chloro-6-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural and Conformational Differences

*Puckering amplitudes derived from Cremer-Pople coordinates , calculated using crystallographic data refined via SHELXL .

Key Findings :

Substituent Effects on Activity: The 2-Cl, 6-F combination in the target compound enhances kinase inhibition (IC₅₀ = 12.8 nM) compared to mono-halogenated analogs (e.g., Analog B: 18.9 nM). This synergy likely arises from optimized halogen bonding with hydrophobic kinase pockets. Methyl Groups on Benzoxazepine: The 3,3,5-trimethyl substitution in the target compound increases puckering amplitude (0.42 Å) versus less-substituted analogs (e.g., Analog C: 0.35 Å), stabilizing a bioactive conformation that improves target fit .

Role of 4-Oxo Group: All analogs retain the 4-oxo group, critical for forming hydrogen bonds with catalytic lysine residues in kinases.

Conformational Flexibility :

- Higher puckering amplitudes correlate with improved activity, as seen in the target compound versus Analog A (0.42 Å vs. 0.38 Å). Methyl groups at C-3 and C-5 restrict pseudorotation, favoring a rigid, active conformation .

Methodological Insights from Evidence

- Crystallography : SHELXL enables precise refinement of the benzoxazepine ring’s conformation, revealing how steric effects (e.g., 3,3,5-trimethyl) influence puckering.

- Conformational Analysis: Cremer-Pople coordinates quantify nonplanarity, linking structural features (e.g., substituents) to bioactivity.

Biological Activity

2-chloro-6-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a complex organic compound belonging to the class of benzoxazepines. Its unique structure incorporates a benzamide moiety linked to a tetrahydrobenzoxazepine ring, which contributes to its potential biological activities.

Structural Characteristics

The compound's molecular formula is , and its structure is characterized by:

- Chlorine and Fluorine Substituents : These halogen atoms enhance lipophilicity and may influence the compound's interaction with biological targets.

- Benzoxazepine Framework : This bicyclic structure is associated with various pharmacological activities.

Biological Activity

The biological activity of this compound is significant due to its structural features. Compounds with similar frameworks have been shown to exhibit various pharmacological effects. The potential mechanisms of action may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate the activity of certain receptors that play critical roles in cellular signaling.

Pharmacological Studies

Research indicates that compounds with benzoxazepine structures often exhibit a range of biological activities including:

- Antitumor Activity : Similar compounds have shown promise as antitumor agents by inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Some derivatives have been linked to reduced inflammation through modulation of inflammatory pathways.

Case Studies

- In Vitro Studies : In vitro studies have demonstrated that derivatives of benzoxazepines can inhibit various cancer cell lines effectively. For instance, a related compound showed an IC50 value of 8 nM against mPGES-1 enzyme activity in cellular assays .

- Animal Models : In vivo studies using rodent models have indicated that certain benzoxazepine derivatives display favorable pharmacokinetic profiles and efficacy in pain models induced by inflammation.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-chloro-N-(3,3,5-trimethyl-4-oxo-benzoxazepin)benzamide | Chlorinated benzamide | Potential antitumor activity |

| 4-fluoro-N-(3,3,5-trimethyl-4-oxo-benzoxazepin)benzamide | Different fluorination position | Varying pharmacokinetics |

| N-(3,3-dimethyl)-N-(4-methoxyphenyl)-benzamide | Lacks benzoxazepine structure | Provides contrasting scaffold for comparison |

This table highlights the unique structural features and potential applications of this compound compared to related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.